molecular formula C20H22N4O3 B11647543 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide

Cat. No.: B11647543
M. Wt: 366.4 g/mol
InChI Key: DVEHSIMNLPSZHZ-FYJGNVAPSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide is a complex organic compound with a molecular formula of C18H20N4O2. This compound is known for its unique structure, which includes a benzimidazole ring and a dimethoxyphenyl group. It is often used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide is unique due to its combination of a benzimidazole ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide

InChI

InChI=1S/C20H22N4O3/c1-14-22-16-6-4-5-7-17(16)24(14)11-10-20(25)23-21-13-15-8-9-18(26-2)19(12-15)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)/b21-13+

InChI Key

DVEHSIMNLPSZHZ-FYJGNVAPSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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